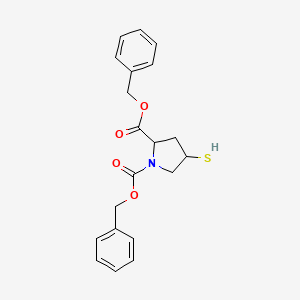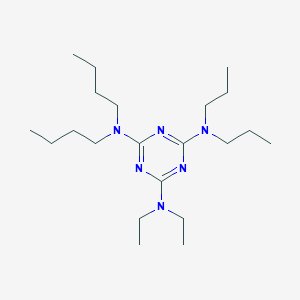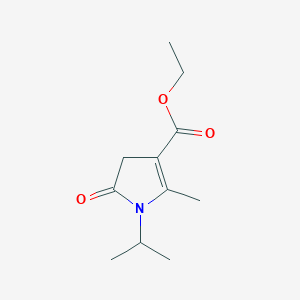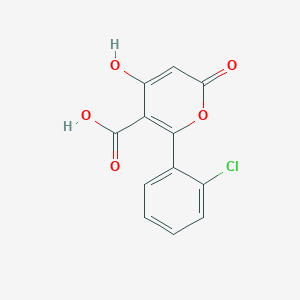
2H-Pyran-5-carboxylicacid, 6-(2-chlorophenyl)-4-hydroxy-2-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyran-5-carboxylicacid, 6-(2-chlorophenyl)-4-hydroxy-2-oxo- is a complex organic compound belonging to the pyran family This compound is characterized by its unique structure, which includes a pyran ring substituted with a carboxylic acid group, a hydroxyl group, and a chlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-5-carboxylicacid, 6-(2-chlorophenyl)-4-hydroxy-2-oxo- typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with malonic acid in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
2H-Pyran-5-carboxylicacid, 6-(2-chlorophenyl)-4-hydroxy-2-oxo- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol.
Aplicaciones Científicas De Investigación
2H-Pyran-5-carboxylicacid, 6-(2-chlorophenyl)-4-hydroxy-2-oxo- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2H-Pyran-5-carboxylicacid, 6-(2-chlorophenyl)-4-hydroxy-2-oxo- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. This can lead to various biological effects, depending on the specific pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 2-oxo-2H-pyran-5-carboxylic acid
- 6-oxo-pyran-3-carboxylic acid
- 6-ketopyran-3-carboxylic acid
Uniqueness
Compared to these similar compounds, 2H-Pyran-5-carboxylicacid, 6-(2-chlorophenyl)-4-hydroxy-2-oxo- is unique due to the presence of the chlorophenyl and hydroxyl groups. These substituents confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
16801-03-9 |
|---|---|
Fórmula molecular |
C12H7ClO5 |
Peso molecular |
266.63 g/mol |
Nombre IUPAC |
2-(2-chlorophenyl)-4-hydroxy-6-oxopyran-3-carboxylic acid |
InChI |
InChI=1S/C12H7ClO5/c13-7-4-2-1-3-6(7)11-10(12(16)17)8(14)5-9(15)18-11/h1-5,14H,(H,16,17) |
Clave InChI |
CKLBTAHARGNLNU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=C(C(=CC(=O)O2)O)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


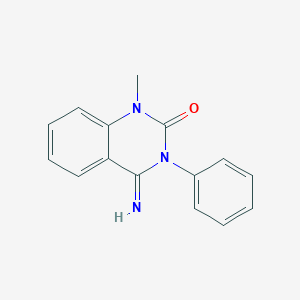
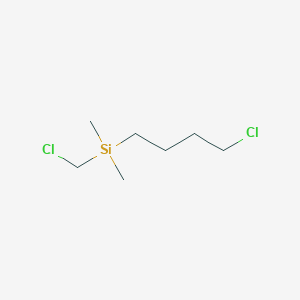
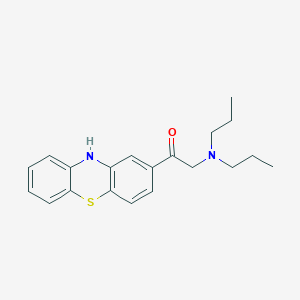
![Tert-butyl N-[(1R)-2-amino-1-cyclopropyl-ethyl]carbamate oxalic acid](/img/structure/B14005825.png)
![1-(2-Chloroethyl)-3-[4-(1-methyl-2,5-dioxopyrrolidin-3-yl)phenyl]-1-nitrosourea](/img/structure/B14005828.png)

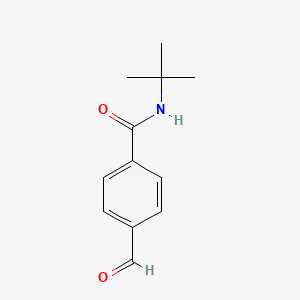
![N5-[3-(4-aminophenyl)propyl]-6-phenyl-pyrimidine-2,4,5-triamine](/img/structure/B14005837.png)

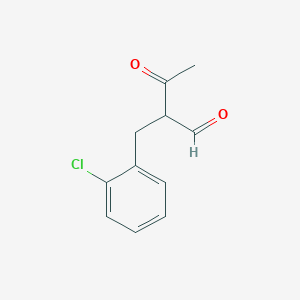
![tert-butyl (3S)-3-(4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-ylcarbamoyl)pyrrolidine-1-carboxylate](/img/structure/B14005867.png)
